methyl 2-acetamido-3,3,3-trifluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propanoate
Description
methyl 2-acetamido-3,3,3-trifluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propanoate is a complex organic compound that features a trifluoromethyl group, a nitrobenzothiazole moiety, and an acetylamino group
Properties
Molecular Formula |
C13H11F3N4O5S |
|---|---|
Molecular Weight |
392.31g/mol |
IUPAC Name |
methyl 2-acetamido-3,3,3-trifluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propanoate |
InChI |
InChI=1S/C13H11F3N4O5S/c1-6(21)18-12(10(22)25-2,13(14,15)16)19-11-17-8-4-3-7(20(23)24)5-9(8)26-11/h3-5H,1-2H3,(H,17,19)(H,18,21) |
InChI Key |
SNELLIBMYLTTDE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetamido-3,3,3-trifluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propanoate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzothiazole Ring: Starting with a suitable aromatic amine, such as 2-aminothiophenol, and reacting it with a nitro-substituted benzoyl chloride under acidic conditions to form the nitrobenzothiazole core.
Introduction of the Trifluoromethyl Group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.
Esterification: Finally, the propionic acid moiety can be esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for nitro group reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Reduction of Nitro Group: The major product would be the corresponding amine derivative.
Substitution Reactions: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology
Biochemical Probes: Used in the study of biochemical pathways and enzyme functions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Catalysts: Used in the development of new catalytic systems for industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-acetamido-3,3,3-trifluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propanoate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Acetylamino-3,3,3-trifluoro-2-(benzothiazol-2-ylamino)-propionic acid methyl ester: Lacks the nitro group.
2-Amino-3,3,3-trifluoro-2-(6-nitro-benzothiazol-2-ylamino)-propionic acid methyl ester: Lacks the acetyl group.
Uniqueness
The presence of both the nitrobenzothiazole and trifluoromethyl groups in methyl 2-acetamido-3,3,3-trifluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propanoate makes it unique, potentially offering a combination of properties such as enhanced stability, specific reactivity, and unique biological activity.
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